molecular formula C29H38N2O8 B1210509 Dextromoramide tartrate CAS No. 2922-44-3

Dextromoramide tartrate

Cat. No.: B1210509
CAS No.: 2922-44-3
M. Wt: 542.6 g/mol
InChI Key: ACRMUSVWIFZVSM-JTHHODAVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dextromoramide tartrate involves the condensation of pyrrolidine with (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid. The reaction typically requires controlled conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and potency of the final product. The compound is often produced in a crystalline form to facilitate its use in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: Dextromoramide tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Dextromoramide tartrate has several scientific research applications, including:

Mechanism of Action

Dextromoramide tartrate exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, which reduce neuronal excitability and pain perception .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high potency and short duration of action. This makes it particularly useful for managing acute pain episodes where rapid onset and short duration of analgesia are desired. Its structural similarity to methadone also provides insights into the design and development of new opioid analgesics .

Properties

CAS No.

2922-44-3

Molecular Formula

C29H38N2O8

Molecular Weight

542.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m11/s1

InChI Key

ACRMUSVWIFZVSM-JTHHODAVSA-N

SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O

Key on ui other cas no.

2922-44-3

Synonyms

D Moramide
D-Moramide
Dextromoramide
Dextromoramide Tartrate
Palfium
Pyrrolamidol
Tartrate, Dextromoramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextromoramide tartrate
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Dextromoramide tartrate
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